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Compound of Interest

Compound Name: Lsd1-IN-27

Cat. No.: B12378918

Disclaimer: The specific compound "Lsd1-IN-27" was not identified in publicly available
scientific literature. This guide therefore utilizes the well-characterized, potent, and selective
Lysine-Specific Demethylase 1 (LSD1) inhibitor, Pulrodemstat (CC-90011), as a primary
example to delineate the core chemical and pharmacological properties expected in a technical
whitepaper. Data for another clinically advanced inhibitor, ladademstat (ORY-1001), is included
for comparative purposes.

This document is intended for researchers, scientists, and drug development professionals
interested in the preclinical characterization of LSD1 inhibitors.

Core Chemical and Pharmacological Properties

LSD1 inhibitors are broadly classified into two main categories based on their mechanism of
action: irreversible (covalent) and reversible (non-covalent) inhibitors. ladademstat is an
example of an irreversible inhibitor that forms a covalent bond with the FAD cofactor of LSD1.
[1][2] In contrast, Pulrodemstat is a potent, reversible inhibitor.[3][4]

Physicochemical Properties

The fundamental chemical properties of Pulrodemstat and ladademstat are summarized below.
This information is critical for formulation, solubility, and initial assessment of drug-like
properties.
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Property

Pulrodemstat (CC-90011)

ladademstat (ORY-1001)

Molecular Formula

C24H23F2N502[5]

C1s5H22N2[6]

230.35 g/mol (base); 303.3

Molecular Weight 451.5 g/mol [5] i
g/mol (di-HClI salt)[6]
4-[2-(4-aminopiperidin-1-yI)-5-
12 PP ¥ rel-N-[(1R,2S)-2-
(3-fluoro-4-methoxyphenyl)-1-
IUPAC Name o phenylcyclopropyl]-1,4-
methyl-6-oxopyrimidin-4-yl]-2- T
o cyclohexanediamine[6]
fluorobenzonitrile[5]
CAS Number 1821307-10-1[5] 1431326-61-2[6]

Type of Inhibition

Reversible[3][4]

Irreversible (Covalent)[1][7]

In Vitro Potency and Selectivity

The efficacy of an inhibitor is determined by its potency against the target enzyme (LSD1) and

its selectivity over other related enzymes, such as Monoamine Oxidase A/B (MAO-A/B) and the

homolog LSD2. High selectivity is crucial for minimizing off-target effects.

Parameter Pulrodemstat (CC-90011) ladademstat (ORY-1001)
LSD1 ICso 0.25 nM[3] 18 nM[8]
Highly selective over other
. >10 pM vs. LSD2, MAO-A, o _
Selectivity FAD-containing monoamine

MAO-B[4]

oxidases[8]

Cellular Antiproliferative ECso

2 nM (Kasumi-1 AML cells)[3]
[4]

Not explicitly stated, but
inhibits proliferation of
MV(4;11) cells[9]

Cellular Differentiation ECso

7 nM (CD11b induction in
THP-1 cells)[3][4]

<1 nM (THP-1 differentiation
assay)|[8]

Mechanism of Action: Reversible Inhibition of LSD1

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Pulrodemstat
https://www.caymanchem.com/product/19136/ory-1001
https://pubchem.ncbi.nlm.nih.gov/compound/Pulrodemstat
https://www.caymanchem.com/product/19136/ory-1001
https://pubchem.ncbi.nlm.nih.gov/compound/Pulrodemstat
https://www.caymanchem.com/product/19136/ory-1001
https://pubchem.ncbi.nlm.nih.gov/compound/Pulrodemstat
https://www.caymanchem.com/product/19136/ory-1001
https://www.medchemexpress.com/pulrodemstat.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00978
https://www.oryzon.com/en/programs/iadademstat
https://www.medchemexpress.com/ORY-1001_trans_.html
https://www.medchemexpress.com/pulrodemstat.html
https://dcchemicals.com/product_show-ory-1001.html?datasheet=datasheet
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00978
https://dcchemicals.com/product_show-ory-1001.html?datasheet=datasheet
https://www.medchemexpress.com/pulrodemstat.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00978
https://www.selleckchem.com/products/ory-1001-rg-6016.html
https://www.medchemexpress.com/pulrodemstat.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00978
https://dcchemicals.com/product_show-ory-1001.html?datasheet=datasheet
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Pulrodemstat acts as a non-covalent inhibitor of LSD1.[3][4] LSD1, a FAD-dependent enzyme,
removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2),
leading to transcriptional repression.[4] By binding to the active site, Pulrodemstat prevents
substrate access and subsequent demethylation. This leads to the accumulation of H3K4me1/2
at target gene promoters, altering gene expression and inducing cellular differentiation in
cancer cells. The co-crystal structure of Pulrodemstat bound to the LSD1/CoREST complex
(PDB ID: 6W4K) reveals that the inhibitor's aminopiperidine moiety forms a key salt-bridge with
Asp555, while the benzonitrile projects into a hydrophobic pocket.[4]
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Mechanism of reversible LSD1 inhibition by Pulrodemstat.
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Experimental Protocols

Reproducible and robust assays are essential for characterizing LSD1 inhibitors. Below are
representative methodologies for key in vitro experiments.

LSD1 Enzymatic Inhibition Assay (Time-Resolved FRET)

This assay quantitatively determines the 1Cso value of an inhibitor against the purified LSD1
enzyme. It measures the demethylation of a biotinylated histone H3 peptide substrate.

Methodology:

e Reagents: Recombinant human LSD1/CoREST complex, biotinylated H3K4me2 peptide
substrate, S-adenosyl-L-methionine (SAM, as a cofactor), anti-H3K4me1l antibody
conjugated to a fluorescent donor (e.g., Europium), and streptavidin-conjugated acceptor
(e.g., APC).

e Procedure:
o The inhibitor (e.g., Pulrodemstat) is serially diluted in assay buffer.
o LSD1/CoREST enzyme is pre-incubated with the inhibitor for a defined period.
o The enzymatic reaction is initiated by adding the H3K4me2 peptide substrate.
o The reaction is allowed to proceed at 37°C and then stopped.

o Detection reagents (antibody and streptavidin-APC) are added to measure the amount of
demethylated product.

o Detection: The TR-FRET signal is read on a compatible plate reader. A low signal indicates
inhibition of demethylation.

¢ Analysis: The ICso value is calculated by fitting the dose-response curve using non-linear
regression.
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Workflow for an LSD1 TR-FRET enzymatic assay.
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Cellular Differentiation Assay (Flow Cytometry)

This assay measures the ability of an inhibitor to induce differentiation in a relevant cancer cell
line, such as the acute myeloid leukemia (AML) cell line THP-1. Upregulation of cell surface
markers like CD11b is a hallmark of monocytic differentiation.

Methodology:
o Cell Culture: THP-1 cells are cultured in appropriate media and seeded in multi-well plates.

o Treatment: Cells are treated with a dose range of the LSD1 inhibitor (e.g., Pulrodemstat) for
a specified time (e.g., 4 days).

» Staining: After treatment, cells are harvested, washed, and stained with a fluorescently-
conjugated anti-CD11b antibody.

» Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

e Analysis: The percentage of CD11b-positive cells is quantified for each inhibitor
concentration. The ECso, the concentration at which 50% of the maximal effect is observed,
is determined from the dose-response curve.

Summary

Pulrodemstat (CC-90011) is a highly potent and selective reversible inhibitor of LSD1. It
demonstrates low nanomolar enzymatic and cellular activity, effectively inducing differentiation
in AML and SCLC cell lines.[3][4] Its distinct reversible mechanism and favorable preclinical
profile have led to its investigation in clinical trials.[10] The characterization of such inhibitors
requires a systematic approach, combining robust enzymatic and cell-based assays to
establish potency, selectivity, and mechanism of action, thereby providing a solid foundation for
further drug development.
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[https://www.benchchem.com/product/b12378918#basic-characterization-of-Isd1-in-27-s-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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